molecular formula C4H9N3OS2 B12787091 [Bis(methylsulfanyl)methylideneamino]urea CAS No. 73476-32-1

[Bis(methylsulfanyl)methylideneamino]urea

Cat. No.: B12787091
CAS No.: 73476-32-1
M. Wt: 179.3 g/mol
InChI Key: GTCZQAQTZQMVJQ-UHFFFAOYSA-N
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Description

NSC 288539 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its complex structure and has been studied extensively for its various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 288539 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of NSC 288539 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 288539 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NSC 288539 can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving NSC 288539 are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of NSC 288539 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

NSC 288539 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: NSC 288539 is investigated for its potential therapeutic applications, such as its ability to interact with specific biological targets and pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of NSC 288539 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Properties

CAS No.

73476-32-1

Molecular Formula

C4H9N3OS2

Molecular Weight

179.3 g/mol

IUPAC Name

[bis(methylsulfanyl)methylideneamino]urea

InChI

InChI=1S/C4H9N3OS2/c1-9-4(10-2)7-6-3(5)8/h1-2H3,(H3,5,6,8)

InChI Key

GTCZQAQTZQMVJQ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NNC(=O)N)SC

Origin of Product

United States

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